trans-3-Chlorodihydro-5-methylfuran-2(3H)-one

Description

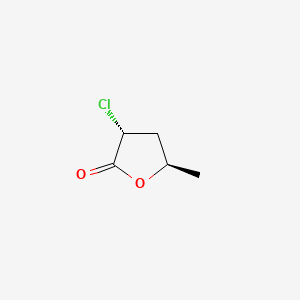

Structure

3D Structure

Properties

CAS No. |

50485-67-1 |

|---|---|

Molecular Formula |

C5H7ClO2 |

Molecular Weight |

134.56 g/mol |

IUPAC Name |

(3R,5R)-3-chloro-5-methyloxolan-2-one |

InChI |

InChI=1S/C5H7ClO2/c1-3-2-4(6)5(7)8-3/h3-4H,2H2,1H3/t3-,4-/m1/s1 |

InChI Key |

RQQWSVYYNYGIOF-QWWZWVQMSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H](C(=O)O1)Cl |

Canonical SMILES |

CC1CC(C(=O)O1)Cl |

Origin of Product |

United States |

Biological Activity

trans-3-Chlorodihydro-5-methylfuran-2(3H)-one is a compound of interest due to its potential biological activities, particularly in antimicrobial and cytotoxic domains. This article reviews available literature on its biological activity, synthesizing findings from various studies to present a comprehensive overview.

- Chemical Name : this compound

- Molecular Formula : C₆H₇ClO₂

- Molecular Weight : 146.57 g/mol

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to this compound. Notably, derivatives of furanones have shown significant activity against various pathogens.

-

Inhibition of Bacterial Growth :

- A study found that certain furan derivatives exhibited potent inhibitory effects against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.21 µM for some derivatives .

- The compound demonstrated selective action against Micrococcus luteus and certain strains of Candida, highlighting its broad-spectrum antimicrobial potential .

-

Cytotoxicity :

- The cytotoxic effects of this compound were evaluated using the MTT assay on human epidermal keratinocytes (HaCat) and murine fibroblasts (BALB/c 3T3). Results indicated that while the compound has promising antimicrobial properties, it also exhibits cytotoxicity, particularly at higher concentrations .

The mechanisms underlying the biological activity of this compound involve interactions with critical bacterial enzymes:

- Molecular Docking Studies :

- Computational studies suggest that the compound forms significant interactions with enzymes like DNA gyrase, which is crucial for bacterial DNA replication. The binding energies observed were comparable to those of established antibiotics like ciprofloxacin, indicating a potential pathway for antibacterial action .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms | MIC (µM) | Notes |

|---|---|---|---|

| Antibacterial | Pseudomonas aeruginosa | 0.21 | Strong inhibitory effect |

| Antibacterial | Escherichia coli | 0.21 | Comparable to ciprofloxacin |

| Antifungal | Candida albicans | 0.83 | Moderate antifungal activity |

| Cytotoxicity | HaCat cells | Varied | Higher sensitivity compared to BALB/c 3T3 |

Scientific Research Applications

Pharmaceutical Applications

Trans-3-Chlorodihydro-5-methylfuran-2(3H)-one has been investigated for its potential use in drug development. Its structural features allow it to act as a precursor for synthesizing various bioactive compounds.

Case Study: Synthesis of Antiviral Agents

Research has shown that derivatives of this compound exhibit antiviral activity against several viruses. In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of compounds based on this furan derivative, which demonstrated significant inhibition of viral replication in vitro .

Agrochemical Applications

The compound has also been explored for use in agrochemicals, particularly as a potential pesticide or herbicide. Its ability to disrupt biological processes in pests makes it a candidate for developing new agricultural chemicals.

Data Table: Agrochemical Efficacy

Material Science

In materials science, this compound can be utilized to create polymers with enhanced properties. Its reactive sites can facilitate cross-linking in polymer matrices, improving mechanical strength and thermal stability.

Case Study: Polymer Development

A study highlighted the incorporation of this compound into polyurethane formulations, resulting in materials with improved elasticity and resistance to degradation under UV light .

Comparison with Similar Compounds

Research Implications

The structural versatility of dihydrofuran-2(3H)-ones allows fine-tuning for specific applications:

- Pharmaceuticals: Chloro and bromo derivatives are intermediates in antiviral and analgesic agents, though the target compound’s activity is less studied compared to quinazolinone analogs .

- Agrochemicals : Dichloro derivatives (CAS 32819-21-9) are precursors to herbicides due to their stability under UV exposure .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for trans-3-Chlorodihydro-5-methylfuran-2(3H)-one, and how can reaction conditions be optimized for reproducibility?

- Methodology : Synthesis typically involves cyclization of γ-lactone precursors or halogenation of dihydrofuran intermediates. For example, hypervalent iodine reagents (e.g., PhI(OAc)₂) enable regioselective chlorination of dihydrofuran derivatives, as demonstrated in analogous azidolactone syntheses . Optimization includes temperature control (0–25°C), solvent polarity adjustments (e.g., dichloromethane vs. acetonitrile), and monitoring via TLC/GC-MS. Post-synthesis purification often employs column chromatography with silica gel and hexane/ethyl acetate gradients.

Q. How can the stereochemistry and structural conformation of trans-3-Chlorodihydro-5-methylfuran-2(3H)-one be confirmed experimentally?

- Methodology :

- X-ray crystallography resolves absolute configuration and intermolecular interactions (e.g., C–H⋯O or halogen bonding), as seen in structurally related hexasubstituted dihydrofurans .

- NMR spectroscopy : - and -NMR coupling constants () distinguish trans vs. cis configurations. For example, vicinal coupling constants >4 Hz in the lactone ring indicate trans stereochemistry .

- Polarimetry or chiral HPLC validates enantiopurity when working with chiral analogs .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?

- Methodology : Solubility is tested in common solvents (DMSO, ethanol, chloroform) via gravimetric analysis. Stability studies under varying pH, temperature, and light exposure are conducted using HPLC-UV to track degradation products. For example, γ-lactones like this compound often exhibit sensitivity to strong bases, leading to ring-opening reactions .

Advanced Research Questions

Q. How does the chloro substituent influence the compound’s reactivity in cycloaddition or nucleophilic substitution reactions?

- Methodology : Computational studies (DFT) predict electron-withdrawing effects of the chlorine atom, which polarize the lactone ring and enhance reactivity toward nucleophiles. Experimentally, kinetic assays under controlled conditions (e.g., with amines or Grignard reagents) quantify reaction rates. Competitive pathways (e.g., ring-opening vs. substitution) are analyzed via - or -NMR .

Q. What strategies resolve contradictions in reported spectroscopic data (e.g., IR or NMR shifts) for structurally similar dihydrofuranones?

- Methodology : Cross-validate data using high-resolution mass spectrometry (HRMS) and 2D NMR techniques (COSY, HSQC). For example, discrepancies in carbonyl stretching frequencies (IR) may arise from solvent effects or hydrogen bonding, necessitating measurements in inert matrices (e.g., KBr pellets vs. solution) . Database comparisons (CCDC, PubChem) identify outliers due to impurities or misassignment .

Q. How can computational modeling predict the compound’s behavior in complex reaction systems (e.g., enzymatic catalysis or supramolecular assemblies)?

- Methodology : Molecular dynamics (MD) simulations parameterize force fields using experimentally derived bond lengths/angles (from crystallography). Docking studies (AutoDock Vina) assess interactions with biological targets, while QM/MM hybrid methods model transition states in catalytic cycles. Predicted logP and pKa values (ACD/Labs Percepta) guide solvent selection for biocatalytic applications .

Q. What safety protocols are critical for handling halogenated lactones like trans-3-Chlorodihydro-5-methylfuran-2(3H)-one?

- Methodology : Follow GHS guidelines for halogenated compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.